2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C16H12BrClN2S2 |
|---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
10-[(4-bromophenyl)sulfanylmethyl]-12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C16H12BrClN2S2/c17-9-4-6-10(7-5-9)21-8-13-19-15(18)14-11-2-1-3-12(11)22-16(14)20-13/h4-7H,1-3,8H2 |
InChI Key |
CXZCLANSATZZHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC(=N3)CSC4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies
General Approach
The synthesis of thienopyrimidine derivatives typically involves multi-step reactions to construct the heterocyclic framework followed by functionalization to introduce substituents such as bromophenyl and thio groups. The preparation methods rely on established techniques such as:
- Cyclization Reactions : Formation of the thienopyrimidine core.
- Functional Group Introduction : Incorporation of bromophenyl and thio substituents.
- Chlorination : Use of chlorinating agents like trichlorophosphate under controlled conditions.
Key Reaction Steps
Step 1: Formation of Thienopyrimidine Core
The thienopyrimidine backbone is synthesized using cyclization reactions involving precursors like 2-aminothiophene derivatives or thiophene carboxylic acid esters. For example:
- Cyclization with trichlorophosphate at temperatures between 0–60°C under an inert atmosphere yields intermediate compounds with high efficiency (88% yield).
Step 2: Introduction of Bromophenylthio Group
The bromophenylthio group is introduced via nucleophilic substitution or thiolation reactions:
- Reaction of bromobenzene derivatives with sulfur-containing reagents forms the bromophenylthio moiety.
- This step may involve aromatic substitution facilitated by catalysts or base-mediated conditions.
Step 3: Functionalization with Chlorine
Chlorination is achieved using trichlorophosphate or similar agents:
- The reaction proceeds under mild conditions (0–60°C) to ensure selective chlorination without degrading the heterocyclic core.
Reaction Conditions
Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation has been explored for synthesizing thienopyrimidine derivatives:
Challenges and Optimization
Challenges
- Side reactions during chlorination or thiolation can reduce yield.
- Purity issues due to incomplete reactions or formation of by-products.
Optimization Strategies
- Use inert atmospheres (e.g., nitrogen) to minimize oxidative degradation.
- Employ high-purity reagents and solvents to enhance selectivity.
- Explore alternative catalysts for improved reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
10-{[(4-bromophenyl)sulfanyl]methyl}-12-chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or chlorine atoms, potentially leading to debromination or dechlorination.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Several studies have indicated that compounds with similar structures exhibit anticancer properties. The thieno[2,3-d]pyrimidine core is known for its ability to inhibit specific kinases involved in cancer cell proliferation.
- A study demonstrated that derivatives of thienopyrimidines showed selective cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .
- Antimicrobial Properties :
- Enzyme Inhibition :
Agrochemical Applications
- Pesticidal Activity :
- Herbicide Development :
-
Anticancer Research :
- A study published in a peer-reviewed journal explored the synthesis of thienopyrimidine derivatives and their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the bromophenyl group significantly enhanced the anticancer activity compared to unmodified analogs .
- Antimicrobial Testing :
- Pesticide Efficacy :
Mechanism of Action
The mechanism of action for 10-{[(4-bromophenyl)sulfanyl]methyl}-12-chloro-7-thia-9,11-diazatricyclo[640 it is likely that the compound interacts with specific molecular targets and pathways, potentially involving its sulfur and nitrogen atoms in binding interactions .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Anticancer Activity
- Compound 4a–c (): Derivatives with arylaminothienopyrimidine scaffolds showed IC₅₀ values of 0.8–2.3 μM against pancreatic cancer cells, attributed to dual EGFR/VEGFR-2 inhibition .
Antimicrobial Activity
- Core Structure (): The unmodified 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine exhibited moderate antibacterial activity against S. aureus (MIC = 32 μg/mL). The target compound’s bromophenylthio group may improve membrane penetration, enhancing efficacy .
Receptor Antagonism
- Compound 6a (): A cyclopenta[b]thieno[2,3-d]pyrimidine derivative with a piperazinyl ethyl group demonstrated potent 5-HT₂A antagonism (Ki = 12 nM). The target compound’s bromophenylthio substituent could modulate receptor affinity differently .
Biological Activity
The compound 2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a member of a class of heterocyclic compounds that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Synthesis and Characterization
The synthesis of the compound involves multiple steps including the formation of the thieno[2,3-d]pyrimidine core. The characterization is typically performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that compounds similar to 2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 31.25 to 62.5 µg/mL depending on the specific derivative and the target organism .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have demonstrated that related thieno-pyrimidine derivatives can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) through mechanisms involving apoptosis and cell cycle arrest . The use of Sulforhodamine B (SRB) assays has provided insights into the cytotoxic effects of these compounds.
Molecular docking studies suggest that the biological activity may be attributed to interactions with specific protein targets involved in cell signaling pathways. For example, compounds featuring similar structural motifs have been reported to inhibit receptor tyrosine kinases like VEGFR-2, which plays a crucial role in tumor angiogenesis . This inhibition could lead to reduced tumor growth and metastasis.
Case Study 1: Antimicrobial Properties
In a study assessing the antimicrobial efficacy of various thiazole derivatives, it was found that compounds with a bromophenyl moiety exhibited enhanced antibacterial activity compared to their non-brominated counterparts. The study utilized turbidimetric methods to quantify growth inhibition against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Efficacy
Another investigation focused on a series of thieno-pyrimidine derivatives revealed that those with halogen substitutions showed increased potency against MCF7 cells. The study highlighted that structural modifications significantly influenced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
